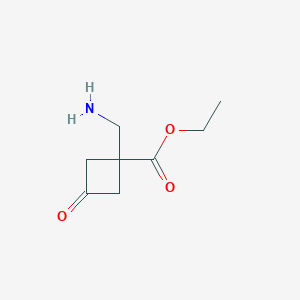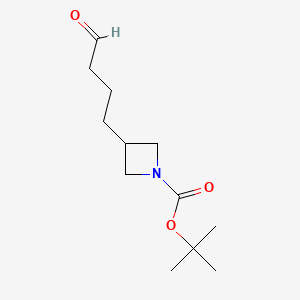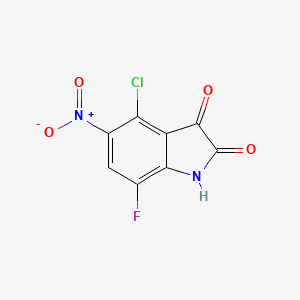
2-Amino-4-(dimethylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(dimethylamino)butanamide: is an organic compound with the molecular formula C6H15N3O It is a derivative of butanamide, featuring both amino and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(dimethylamino)butanamide typically involves the reaction of 2-amino-4-chlorobutanamide with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 2-Amino-4-(dimethylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted butanamides.
科学的研究の応用
2-Amino-4-(dimethylamino)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-4-(dimethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The dimethylamino group plays a crucial role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
2-Amino-4-(methylamino)butanamide: Similar structure but with a methylamino group instead of a dimethylamino group.
2-Amino-4-(ethylamino)butanamide: Features an ethylamino group, leading to different chemical properties.
2-Amino-4-(propylamino)butanamide: Contains a propylamino group, affecting its reactivity and applications.
Uniqueness: 2-Amino-4-(dimethylamino)butanamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H15N3O |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-amino-4-(dimethylamino)butanamide |
InChI |
InChI=1S/C6H15N3O/c1-9(2)4-3-5(7)6(8)10/h5H,3-4,7H2,1-2H3,(H2,8,10) |
InChIキー |
NDQKPCYMUVKZBR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


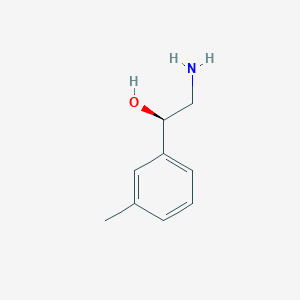
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)

![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
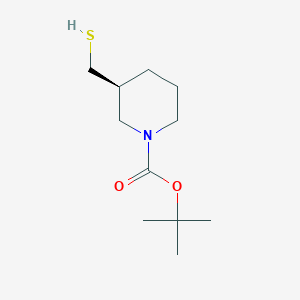
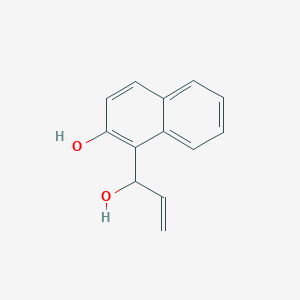
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
